N-[4-(acetylamino)phenyl]-1-[(4-ethoxyphenyl)sulfonyl]prolinamide
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Overview
Description
N-[4-(acetylamino)phenyl]-1-[(4-ethoxyphenyl)sulfonyl]prolinamide is a complex organic compound with potential applications in various scientific fields. This compound features a prolinamide core with acetylamino and ethoxyphenyl sulfonyl substituents, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-1-[(4-ethoxyphenyl)sulfonyl]prolinamide typically involves multi-step organic reactions. The process begins with the preparation of the prolinamide core, followed by the introduction of the acetylamino and ethoxyphenyl sulfonyl groups. Common reagents used in these reactions include acetic anhydride for acetylation and ethoxyphenyl sulfonyl chloride for sulfonylation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-1-[(4-ethoxyphenyl)sulfonyl]prolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-1-[(4-ethoxyphenyl)sulfonyl]prolinamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein modifications.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-1-[(4-ethoxyphenyl)sulfonyl]prolinamide involves its interaction with molecular targets such as enzymes or receptors. The acetylamino and sulfonyl groups play crucial roles in binding to active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the context.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(acetylamino)phenyl]-1-[(4-methoxyphenyl)sulfonyl]prolinamide
- N-[4-(acetylamino)phenyl]-1-[(4-ethoxyphenyl)sulfonyl]glycinamide
Uniqueness
N-[4-(acetylamino)phenyl]-1-[(4-ethoxyphenyl)sulfonyl]prolinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The ethoxyphenyl sulfonyl group, in particular, differentiates it from similar compounds, providing unique binding properties and reactivity patterns.
Properties
Molecular Formula |
C21H25N3O5S |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-1-(4-ethoxyphenyl)sulfonylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H25N3O5S/c1-3-29-18-10-12-19(13-11-18)30(27,28)24-14-4-5-20(24)21(26)23-17-8-6-16(7-9-17)22-15(2)25/h6-13,20H,3-5,14H2,1-2H3,(H,22,25)(H,23,26) |
InChI Key |
VNQWYRUNHOQJCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
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